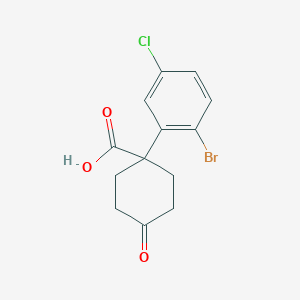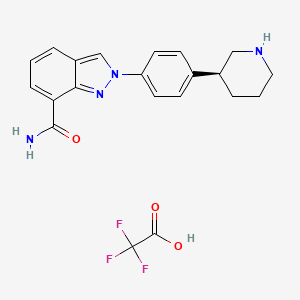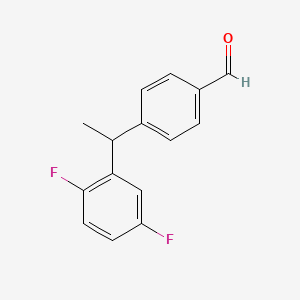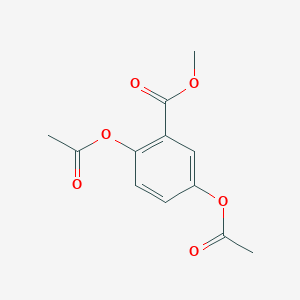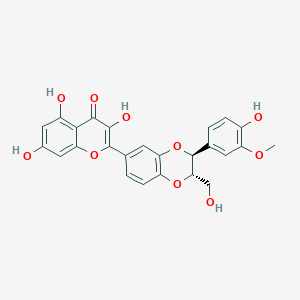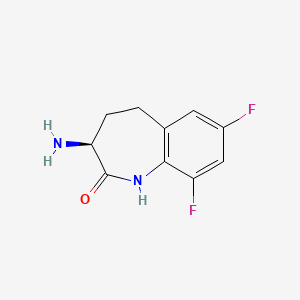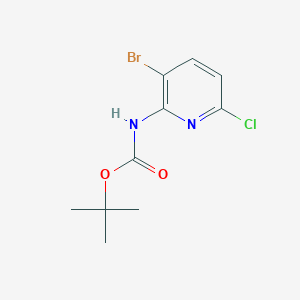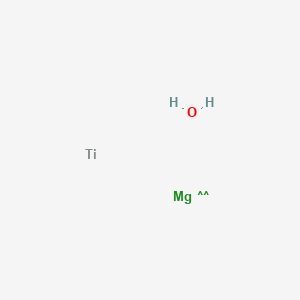![molecular formula C14H24O4S B12337692 1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]- CAS No. 147126-63-4](/img/structure/B12337692.png)
1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-[1alpha(2S*,5S*),2beta,5alpha]]- is a chemical compound with the molecular formula C14H24O4S and a molecular weight of 288.4 g/mol . This compound is known for its unique structure, which includes a 1,3-oxathiolane ring and a cyclohexyl ester group. It is used primarily as an intermediate in the synthesis of various pharmaceuticals and research chemicals .
Métodos De Preparación
The synthesis of 1,3-oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester involves several steps. One common method includes the reaction of 5-hydroxy-1,3-oxathiolane-2-carboxylic acid with 5-methyl-2-(1-methylethyl)cyclohexanol under specific conditions . The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods may involve more advanced techniques and equipment to scale up the synthesis process efficiently .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
1,3-Oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester is widely used in scientific research. In chemistry, it serves as an intermediate in the synthesis of complex molecules . In biology and medicine, it is used to develop pharmaceuticals and study biochemical pathways . The compound’s unique structure makes it valuable for investigating new drug candidates and understanding their mechanisms of action .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Compared to other similar compounds, 1,3-oxathiolane-2-carboxylic acid, 5-hydroxy-, 5-methyl-2-(1-methylethyl)cyclohexyl ester stands out due to its unique structure and properties . Similar compounds include other oxathiolane derivatives and cyclohexyl esters, which may have different functional groups or substituents . The differences in structure can lead to variations in reactivity, stability, and applications .
Propiedades
Número CAS |
147126-63-4 |
|---|---|
Fórmula molecular |
C14H24O4S |
Peso molecular |
288.40 g/mol |
Nombre IUPAC |
[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] (2S,5S)-5-hydroxy-1,3-oxathiolane-2-carboxylate |
InChI |
InChI=1S/C14H24O4S/c1-8(2)10-5-4-9(3)6-11(10)17-13(16)14-18-12(15)7-19-14/h8-12,14-15H,4-7H2,1-3H3/t9-,10+,11-,12+,14+/m1/s1 |
Clave InChI |
KXKDZLRTIFHOHW-MOWSAHLDSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)[C@H]2O[C@@H](CS2)O)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C2OC(CS2)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


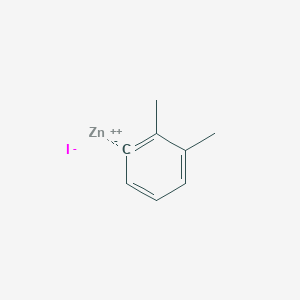
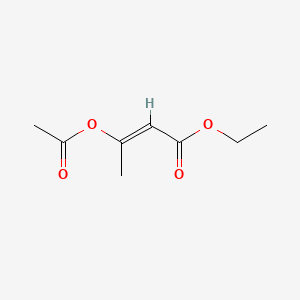
![2-Methyl-octahydropyrano[4,3-b]morpholine](/img/structure/B12337624.png)
